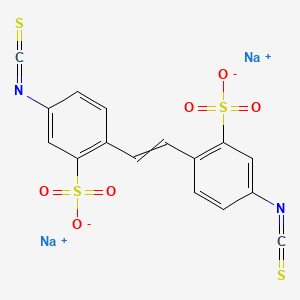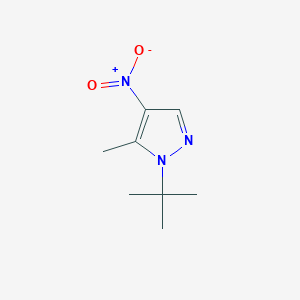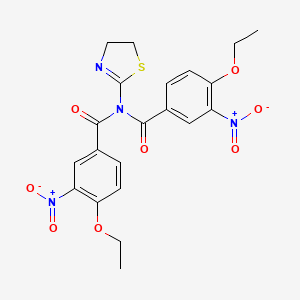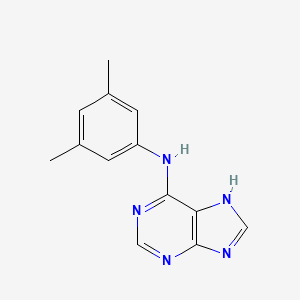
4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt is a chemical compound known for its role as a specific inhibitor of cellular anion permeability. It is an anionic alkylating agent containing isothiocyanate residues, which makes it a negatively charged homobifunctional cross-linking reagent . This compound is widely used in cell transport studies due to its ability to inhibit bicarbonate transporters and anion exchangers .
準備方法
The synthesis of 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt typically involves the reaction of 4,4’-diaminostilbene-2,2’-disulfonic acid with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate groups . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity levels .
化学反応の分析
4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt undergoes several types of chemical reactions, including:
Substitution Reactions: The isothiocyanate groups react with primary amines at pH 9.0-10.0, forming stable thiourea derivatives.
Alkylation Reactions: The compound alkylates lysine residues, which can inhibit apoptosis indirectly by targeting membrane-based anion transporters.
Inhibition of Calcium Transport: It also inhibits calcium transport in vesicles.
Common reagents used in these reactions include primary amines and various buffers to maintain the required pH levels. The major products formed from these reactions are thiourea derivatives and alkylated proteins .
科学的研究の応用
4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt has a wide range of scientific research applications:
作用機序
The mechanism of action of 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt involves its ability to bind covalently and irreversibly to the outer surface of human erythrocyte membrane proteins. This binding inhibits anion transport by blocking the ATP binding site of P2 purinoceptors . The isothiocyanate groups react with primary amines, leading to the formation of stable thiourea derivatives that inhibit cellular anion permeability .
類似化合物との比較
4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt is unique due to its specific inhibition of cellular anion permeability and its ability to form stable thiourea derivatives. Similar compounds include:
4,4’-Diamino-2,2’-stilbenedisulfonic acid: Lacks the isothiocyanate groups and does not inhibit anion transport as effectively.
4,4’-Dinitrostilbene-2,2’-disulfonic acid: Used in different applications and does not possess the same inhibitory properties.
These comparisons highlight the uniqueness of 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt in its specific inhibition of anion transport and its applications in scientific research.
特性
IUPAC Name |
disodium;5-isothiocyanato-2-[2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6S4.2Na/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24;;/h1-8H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPAYBXVXXBSKP-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2Na2O6S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-1-oxo-3-phenylpropan-2-yl)-2-[(phenylcarbonyl)amino]benzamide (non-preferred name)](/img/structure/B12458979.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12458981.png)
![2-{[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B12458987.png)


![4-[3-({[3-(5-{[3-(3,4-dicarboxyphenoxy)phenyl]carbamoyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)phenoxy]benzene-1,2-dicarboxylic acid](/img/structure/B12459006.png)
![2-(3-methoxyphenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12459007.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(4-fluorophenyl)furan-2-carboxamide](/img/structure/B12459008.png)
![2-butyl-3-[(2-fluoro-4-methylphenyl)amino]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12459020.png)
![N-[4-(4-methyl-5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B12459022.png)

![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12459029.png)
![6-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)-3H-spiro[2-benzofuran-1,2'-oxane]-3',4',5'-triol hydrate](/img/structure/B12459031.png)
